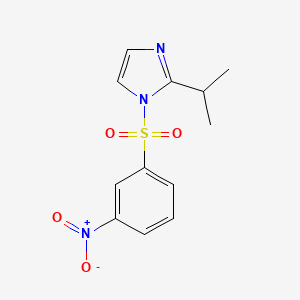

2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-(3-nitrophenyl)sulfonyl-2-propan-2-ylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-9(2)12-13-6-7-14(12)20(18,19)11-5-3-4-10(8-11)15(16)17/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGDBWJCKUIJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of nitroimidazoles. This compound has garnered attention due to its significant biological activity, particularly in antimicrobial and anticancer research. The structural formula for this compound is C₁₃H₁₅N₃O₃S, characterized by an imidazole ring substituted with an isopropyl group and a 3-nitro-benzenesulfonyl moiety. The presence of the nitro group is essential for its biological efficacy, as it facilitates the generation of reactive oxygen species upon reduction, which plays a crucial role in its mechanism of action.

Antimicrobial Activity

Research indicates that 2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole exhibits potent antimicrobial properties. Similar compounds within the nitroimidazole class have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The mechanism of action typically involves the generation of reactive intermediates that can disrupt cellular functions in bacteria.

Comparative Antimicrobial Efficacy

| Compound Name | Target Bacteria | Mechanism of Action |

|---|---|---|

| 2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole | Mycobacterium tuberculosis | Generation of reactive oxygen species |

| Metronidazole | Anaerobic bacteria | Disruption of DNA synthesis |

| Tinidazole | Protozoal infections | Inhibition of nucleic acid synthesis |

Anticancer Activity

The compound has also shown promise in anticancer research. Studies suggest that it may interact with enzymes involved in metabolic pathways, potentially leading to the inhibition or modulation of these pathways. For instance, related nitroimidazoles have been observed to disrupt electron transport chains in cancer cells, leading to apoptosis.

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the efficacy of 2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole against M. tuberculosis . Results indicated a significant reduction in bacterial viability when exposed to varying concentrations of the compound, suggesting a dose-dependent response.

- Anticancer Mechanism Investigation : Another study explored the anticancer mechanisms of related nitroimidazoles and found that they could induce cell cycle arrest and apoptosis in tumor cells through oxidative stress pathways.

Synthesis and Structural Insights

The synthesis of 2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole typically involves treating 2-isopropylimidazole with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction facilitates nucleophilic attack on the sulfonyl chloride, leading to the formation of the desired product.

Structural Features

The unique structural features contribute significantly to its biological activity:

- Imidazole Ring : Provides basicity and potential for protonation.

- Nitro Group : Essential for bioactivation and generation of reactive species.

- Sulfonamide Moiety : Enhances solubility and reactivity.

Comparison with Similar Compounds

2-Isopropyl-1-(4-nitrophenyl)-1H-imidazole

- Structural Difference : Replaces the 3-nitrobenzenesulfonyl group with a 4-nitrophenyl moiety.

- Implications: The nitro group in the para position (vs. The absence of a sulfonyl linker may decrease polarity and solubility compared to the target compound .

N-(2,4,6-Triisopropylbenzenesulfonyl)imidazole

2-(Isopropylsulfanyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole

- Structural Difference : Contains a benzimidazole core and a thioether (sulfanyl) group.

- The benzimidazole core enhances aromaticity, which may improve stability under acidic conditions .

Core Structure Variations

Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate

- Structural Difference : Benzimidazole core with a carboxylate ester and benzodioxole substituents.

- Implications :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted LogP<sup>a</sup> | Solubility (Water) |

|---|---|---|---|---|

| Target Compound | 323.32 | 3-Nitrobenzenesulfonyl, isopropyl | 2.1 | Low |

| 2-Isopropyl-1-(4-nitrophenyl)-1H-imidazole | 261.28 | 4-Nitrophenyl, isopropyl | 2.8 | Moderate |

| N-(2,4,6-Triisopropylbenzenesulfonyl)imidazole | 406.58 | Triisopropylbenzenesulfonyl | 4.5 | Very Low |

<sup>a</sup> LogP values estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole?

- Methodology : The synthesis typically involves sulfonylation of a preformed imidazole derivative. For example, reacting 2-isopropyl-1H-imidazole with 3-nitrobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane or THF) in the presence of a base like triethylamine to scavenge HCl. The reaction requires precise stoichiometric control (1:1 molar ratio) and inert atmosphere to prevent hydrolysis of the sulfonyl chloride. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

- Validation : Characterization by -NMR (to confirm sulfonyl group integration), -NMR (to verify aromatic and sulfonyl carbon signals), and HRMS (for molecular ion confirmation) ensures structural fidelity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- -NMR : Key signals include the imidazole proton (δ ~7.5–8.5 ppm, split due to coupling with adjacent protons) and isopropyl group protons (δ ~1.2–1.4 ppm for CH, δ ~2.5–3.0 ppm for CH). The nitrobenzenesulfonyl group’s aromatic protons appear as distinct doublets in δ ~7.8–8.5 ppm .

- IR : A strong S=O stretch (~1350–1300 cm) and NO symmetric/asymmetric stretches (~1520 and 1350 cm) confirm sulfonyl and nitro functional groups .

Advanced Research Questions

Q. How can computational methods (DFT) predict the electronic properties of 2-isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole?

- Methodology : Density Functional Theory (DFT) using B3LYP/6-31G* basis sets optimizes the molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO). Solvent effects (e.g., DMSO) are modeled via polarizable continuum models (PCM).

- Applications : Predicts nucleophilic/electrophilic sites (via Fukui indices) and charge distribution, aiding in understanding reactivity toward electrophilic substitution or nucleophilic attack at the sulfonyl group .

Q. What mechanistic insights explain the stability of the sulfonyl group under varying pH conditions?

- Methodology : Kinetic studies under acidic (HCl) and basic (NaOH) conditions monitor hydrolysis rates via HPLC or -NMR. Activation energy () is derived from Arrhenius plots.

- Findings : The electron-withdrawing nitro group stabilizes the sulfonyl moiety against hydrolysis in acidic media but accelerates degradation in basic conditions due to nucleophilic attack by OH. This requires storage in neutral, anhydrous environments .

Q. How do steric effects from the isopropyl group influence intermolecular interactions in crystal structures?

- Methodology : Single-crystal X-ray diffraction (SHELXL/SHELXS) resolves packing motifs. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking).

- Insights : The isopropyl group induces torsional strain, reducing π-π interactions between imidazole rings but enhancing C–H···O hydrogen bonds with sulfonyl oxygen atoms, impacting solubility and crystallinity .

Data Contradiction Analysis

Q. How to resolve discrepancies between experimental and computational -NMR chemical shifts?

- Approach : Compare experimental -NMR shifts with DFT-calculated values (GIAO method). Deviations >5 ppm often indicate solvent effects or conformational flexibility unaccounted for in gas-phase calculations.

- Case Study : For the nitrobenzenesulfonyl carbon, experimental δ ~125 ppm vs. DFT-predicted δ ~130 ppm may arise from implicit solvent model limitations. Explicit solvent MD simulations refine predictions .

Experimental Design Considerations

Q. What purification strategies are optimal for isolating this compound from by-products like unreacted sulfonyl chloride?

- Protocol : Use silica gel chromatography with a polarity gradient (hexane → ethyl acetate). TLC (R ~0.5 in 3:7 ethyl acetate/hexane) monitors progress. For persistent impurities, recrystallization from ethanol/water (7:3) yields high-purity crystals .

Advanced Characterization

Q. How does high-resolution mass spectrometry (HRMS) differentiate isotopic patterns for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.